molecular formula C12H18ClN3O2 B13477902 2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride

2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13477902
M. Wt: 271.74 g/mol
InChI Key: JILSBZWUDBZJQP-UHFFFAOYSA-N
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Description

2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a benzodiazole ring substituted with a methoxyethoxy group and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a carboxylic acid or its derivative.

    Substitution with Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using a suitable alkylating agent.

    Attachment of Ethanamine Side Chain: The ethanamine side chain can be attached via a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the benzodiazole ring.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The benzodiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyethoxy group and ethanamine side chain can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanamine: A related compound with a similar methoxyethoxy group but lacking the benzodiazole ring.

    2-(2-Ethoxyethoxy)ethanamine: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.

    2-Methoxyethylamine: Contains a methoxy group but lacks the extended ethoxy chain and benzodiazole ring.

Uniqueness

2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to the presence of the benzodiazole ring, which imparts distinct biological activities and chemical properties

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

2-[6-(2-methoxyethoxy)-1H-benzimidazol-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c1-16-6-7-17-9-2-3-10-11(8-9)15-12(14-10)4-5-13;/h2-3,8H,4-7,13H2,1H3,(H,14,15);1H

InChI Key

JILSBZWUDBZJQP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=C(N2)CCN.Cl

Origin of Product

United States

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